2-{[3-(4-tert-butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide
Description
1.1. Overview of the Target Compound The compound 2-{[3-(4-tert-butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide features a 1,4,8-triazaspiro[4.5]deca-1,3-diene core, substituted with a 4-tert-butylphenyl group at position 3 and an ethyl group at position 6. The sulfanyl-acetamide side chain is linked to a 5-chloro-2-methylphenyl moiety. Structural characterization of such compounds often employs crystallographic refinement tools like SHELXL .
Properties
IUPAC Name |
2-[[2-(4-tert-butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35ClN4OS/c1-6-33-15-13-28(14-16-33)31-25(20-8-10-21(11-9-20)27(3,4)5)26(32-28)35-18-24(34)30-23-17-22(29)12-7-19(23)2/h7-12,17H,6,13-16,18H2,1-5H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJMSFIRKSFQOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)C)C4=CC=C(C=C4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-tert-butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spirocyclic core, introduction of the sulfanyl group, and subsequent functionalization with the aromatic substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-tert-butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the spirocyclic core or aromatic substituents.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the spirocyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings or spirocyclic core.
Scientific Research Applications
2-{[3-(4-tert-butylphenyl)-8-ethyl-1,4,8-triazaspiro[4
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound’s potential pharmacological properties could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[3-(4-tert-butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Hypothesized Physicochemical Properties
- Solubility : The dimethoxyphenyl group in Analogue 2 may improve aqueous solubility due to methoxy’s polar nature, whereas the target compound’s chloro-methylphenyl group could reduce it.
- Metabolic Stability : Chlorine and methyl groups in the target compound may slow oxidative metabolism compared to dimethyl or methoxy substituents .
2.4. Synthesis and Structural Confirmation Spirocyclic systems like these are synthesized via condensation reactions, as seen in related spiro compounds (e.g., oxazepine derivatives) . Structural confirmation relies on techniques like X-ray crystallography refined via SHELXL, ensuring precise bond-length and angle measurements .
Biological Activity
Overview of the Compound
The compound is a complex organic molecule featuring a triazaspiro structure, which is known for its potential pharmacological properties. The presence of various functional groups, such as the sulfanyl group and chloro-substituted phenyl ring, suggests that this compound may exhibit diverse biological activities.
Anticancer Activity
Compounds with similar structural motifs have been investigated for their anticancer properties. The triazaspiro framework has been associated with the inhibition of tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have shown that spirocyclic compounds can target specific signaling pathways involved in cancer progression.
Antimicrobial Properties
The presence of the chloro and tert-butyl groups may enhance the antimicrobial activity of the compound. Research indicates that halogenated compounds often exhibit increased potency against a range of bacterial and fungal pathogens. The sulfonamide derivatives have also been recognized for their antibacterial effects.
Enzyme Inhibition
Many compounds with similar structures have been evaluated as enzyme inhibitors. For example, certain triazaspiro compounds have shown inhibitory effects on enzymes such as acetylcholinesterase and cyclooxygenase, which are relevant in treating neurodegenerative diseases and inflammatory conditions.
Neuroprotective Effects
Some studies suggest that compounds with a triazaspiro structure may possess neuroprotective properties, potentially through antioxidant mechanisms or modulation of neurotransmitter systems. This could be particularly relevant for conditions such as Alzheimer’s disease or Parkinson’s disease.
Case Studies
- Anticancer Study : A study involving a series of triazaspiro compounds showed promising results in inhibiting the growth of various cancer cell lines, suggesting that modifications to the core structure can enhance efficacy.
- Antimicrobial Evaluation : Research on sulfonamide derivatives indicated significant activity against Gram-positive bacteria, highlighting the potential for developing new antibiotics from similar scaffolds.
- Neuroprotection Trials : Investigations into spirocyclic compounds revealed protective effects against oxidative stress in neuronal cells, indicating potential therapeutic applications in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
